molecular formula C12H13F2N3O2 B11735303 4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol

4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol

Cat. No.: B11735303
M. Wt: 269.25 g/mol
InChI Key: QYSJPUGEGNIZLO-UHFFFAOYSA-N
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Description

4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a difluoromethyl-pyrazole moiety and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Coupling with Benzene Ring: The pyrazole derivative is then coupled with a benzene ring substituted with hydroxyl groups through a nucleophilic aromatic substitution reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Diagnostics: It can be used in the development of diagnostic agents.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Coatings: It can be used in the development of specialized coatings for various applications.

Mechanism of Action

The mechanism of action of 4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl-pyrazole moiety can bind to active sites of enzymes, inhibiting their activity. The hydroxyl groups on the benzene ring can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[(2,4-Dioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid: This compound has a similar benzene ring structure but differs in its functional groups.

    N,N-Diisopropylethylamine: Although structurally different, it shares some chemical reactivity with the target compound.

Uniqueness

4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol is unique due to the presence of the difluoromethyl-pyrazole moiety, which imparts specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H13F2N3O2

Molecular Weight

269.25 g/mol

IUPAC Name

4-[[[1-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]benzene-1,3-diol

InChI

InChI=1S/C12H13F2N3O2/c13-12(14)17-4-3-9(16-17)7-15-6-8-1-2-10(18)5-11(8)19/h1-5,12,15,18-19H,6-7H2

InChI Key

QYSJPUGEGNIZLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

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